AM095 free acid

Description

Properties

IUPAC Name |

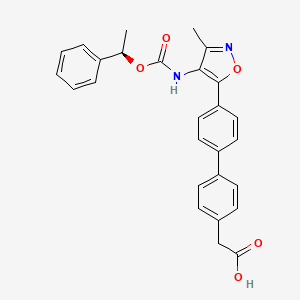

2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDDRUPAICPXIN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673108 | |

| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-36-5 | |

| Record name | [4′-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228690-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4'-[3-Methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

AM095 Free Acid: A Technical Guide to its Mechanism of Action as a Lysophosphatidic Acid Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a multitude of physiological and pathological processes, most notably fibrosis.[1] This technical guide delineates the mechanism of action of this compound, summarizing its in vitro activity, detailing the experimental protocols used for its characterization, and illustrating the associated signaling pathways. The compiled data underscores the utility of AM095 as a valuable pharmacological tool for investigating LPA1 signaling and as a potential therapeutic agent.

Introduction to Lysophosphatidic Acid (LPA) and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of at least six G protein-coupled receptors (GPCRs), designated LPA1-6.[1][2] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a diverse range of intracellular signaling cascades.[3] The LPA-LPA1 signaling axis is a key regulator of cellular functions such as proliferation, migration, survival, and cytoskeletal rearrangement.[2][3] Dysregulation of LPA1 signaling has been strongly linked to the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis and renal fibrosis, making it a compelling target for therapeutic intervention.[4][5]

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the LPA1 receptor. It effectively blocks the binding of LPA, thereby inhibiting the activation of downstream signaling pathways. Crucially, studies have shown that AM095 exhibits no agonistic activity, meaning it does not activate the LPA1 receptor in the absence of LPA.[1][6] Its antagonistic properties have been demonstrated across various in vitro functional assays, which are detailed in the subsequent sections.

Quantitative Analysis of In Vitro Activity

The potency of this compound as an LPA1 antagonist has been quantified through several key in vitro experiments. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.

| Assay Type | Species/Cell Line | IC50 (µM) | Reference(s) |

| GTPγS Binding | Recombinant Human LPA1 | 0.98 | [1][6][7][8][9] |

| GTPγS Binding | Recombinant Mouse LPA1 | 0.73 | [1][6][8][9] |

| LPA-induced Calcium Flux | Human LPA1-transfected CHO cells | 0.025 | [7][9] |

| LPA-induced Calcium Flux | Mouse LPA1-transfected CHO cells | 0.023 | [7][9] |

| LPA-driven Chemotaxis | Mouse LPA1-overexpressing CHO cells | 0.778 | [1][6][7][8] |

| LPA-driven Chemotaxis | Human A2058 melanoma cells | 0.233 | [1][6][7][8] |

LPA1 Signaling Pathways Modulated by this compound

Activation of the LPA1 receptor by its endogenous ligand, LPA, initiates a cascade of intracellular events through the coupling of different G proteins. AM095, by blocking this initial activation step, effectively inhibits these downstream pathways.

As illustrated, AM095 inhibits LPA-induced activation of Gαq/11, leading to the blockade of phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[3][7] It also prevents the Gα12/13-mediated activation of the Rho pathway, which is critical for cytoskeletal rearrangements and cell migration.[3] Furthermore, in the context of diabetic nephropathy, AM095 has been shown to attenuate LPA-induced upregulation of Toll-like receptor 4 (TLR4) and NADPH oxidase.[4] This, in turn, suppresses the downstream activation of NF-κB and the production of reactive oxygen species (ROS), thereby mitigating inflammatory and fibrotic responses.[3][4]

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The methodologies for the key experiments are outlined below.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Protocol:

-

Membrane Preparation: Chinese hamster ovary (CHO) cells stably overexpressing recombinant human or mouse LPA1 are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. Protein concentration is determined using a Bradford assay.[9]

-

Assay Components: The reaction mixture contains cell membranes (25-40 µg of protein), 0.1 nM [³⁵S]GTPγS, 5 µM GDP, and varying concentrations of AM095 (dissolved in DMSO) in a buffer solution (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin.[7][9]

-

Antagonist Activity Measurement: To determine the antagonist effect, the assay is performed in the presence of a fixed concentration of LPA (e.g., 900 nM) to stimulate the receptor. The ability of AM095 to inhibit this LPA-stimulated [³⁵S]GTPγS binding is measured.[7][9]

-

Agonist Activity Measurement: To confirm the absence of agonism, the assay is run with AM095 alone (without LPA) to measure any direct stimulation of [³⁵S]GTPγS binding.[1][7]

-

Incubation and Detection: The reaction is incubated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then quantified using a scintillation counter.

-

Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated.

LPA-Induced Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the agonist-induced release of intracellular calcium, a downstream event of Gαq/11 activation.

Protocol:

-

Cell Culture: CHO cells stably transfected with either human or mouse LPA1 are cultured in appropriate media.[7]

-

Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Pre-treatment: The cells are pre-treated with varying concentrations of AM095 or a vehicle control for a specified period.[10]

-

LPA Stimulation: The cells are then stimulated with a fixed concentration of LPA to induce calcium mobilization.[7]

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader or a similar instrument.

-

Data Analysis: The inhibitory effect of AM095 is determined by comparing the calcium response in the presence of the compound to the response with LPA alone. Concentration-response curves are generated to calculate the IC50 value.[5][10]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its mechanism of action involves the direct blockade of LPA binding to the LPA1 receptor, leading to the inhibition of multiple downstream signaling pathways that are crucial for cell migration, proliferation, and pro-fibrotic processes. The quantitative data from robust in vitro assays, such as GTPγS binding and calcium flux, firmly establish its antagonistic profile. This comprehensive understanding of its mechanism of action makes this compound an indispensable tool for research into LPA1 biology and a promising candidate for the development of novel anti-fibrotic therapies.

References

- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

AM095 Free Acid: A Technical Guide to a Potent and Selective LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). The LPA1 receptor subtype is ubiquitously expressed and has been implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain.[1][2] Consequently, the development of selective LPA1 receptor antagonists is of significant interest for therapeutic intervention. AM095 free acid is a potent and selective antagonist of the LPA1 receptor, demonstrating efficacy in various preclinical models.[1][3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is a small molecule antagonist of the LPA1 receptor.[5][6][7] Its key chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid |

| Molecular Formula | C27H24N2O5 |

| Molecular Weight | 456.49 g/mol |

| CAS Number | 1228690-36-5 |

| Solubility | Soluble in DMSO |

In Vitro Pharmacology

This compound demonstrates potent and selective antagonism of the LPA1 receptor in a variety of in vitro assays.[1][8][9] The following tables summarize the quantitative data from key functional assays.

GTPγS Binding Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the LPA1 receptor.

| Species | Cell Line/Membrane Preparation | Agonist (LPA) Concentration | IC50 (µM) | Reference(s) |

| Human | CHO cell membranes overexpressing recombinant human LPA1 | 900 nM (18:1 LPA) | 0.98 | [1][10] |

| Mouse | CHO cell membranes overexpressing recombinant mouse LPA1 | 900 nM (18:1 LPA) | 0.73 | [1][10] |

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration, a downstream signaling event of LPA1 activation via the Gαq/11 pathway.

| Species | Cell Line | Agonist | IC50 (µM) | Reference(s) |

| Human | CHO cells stably transfected with human LPA1 | LPA | 0.025 | [3][8] |

| Mouse | CHO cells stably transfected with mouse LPA1 | LPA | 0.023 | [3][8] |

Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the LPA-induced migration of cells, a key cellular response mediated by the LPA1 receptor.

| Cell Line | Species | Agonist | IC50 (nM) | Reference(s) |

| CHO cells overexpressing mouse LPA1 | Mouse | LPA | 778 | [1][8] |

| A2058 human melanoma cells | Human | LPA | 233 | [1][8] |

Receptor Selectivity

AM095 exhibits high selectivity for the LPA1 receptor over other LPA receptor subtypes.

| Receptor Subtype | IC50 (nM) |

| LPA1 | 25 (human), 23 (mouse) |

| LPA2 | >10,000 |

| LPA3 | >10,000 |

| LPA4 | >10,000 |

| LPA5 | >10,000 |

In Vivo Pharmacology

AM095 has demonstrated efficacy in several rodent models of disease, highlighting its therapeutic potential.

| Animal Model | Species | AM095 Dose | Key Findings | Reference(s) |

| Bleomycin-induced dermal fibrosis | Mouse | Not specified | Significantly attenuated dermal fibrosis | [10] |

| Unilateral ureteral obstruction (kidney fibrosis) | Mouse | 30 mg/kg | Decreased kidney fibrosis | [10][11] |

| Streptozotocin-induced diabetic nephropathy | Mouse | Not specified | Attenuated diabetic nephropathy | [4] |

| LPA-stimulated histamine release | Mouse | 1-30 mg/kg (oral) | Dose-dependently inhibited histamine release (ED50 = 8.3 mg/kg) | [9] |

LPA1 Receptor Signaling Pathways

The LPA1 receptor couples to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate a complex network of downstream signaling cascades.[12][13][14][15] AM095, as an antagonist, blocks the initiation of these pathways by preventing the binding of LPA to the LPA1 receptor.

Caption: LPA1 receptor signaling pathways and the antagonistic action of AM095.

Experimental Protocols

GTPγS Binding Assay

This protocol outlines the measurement of [35S]GTPγS binding to membranes from cells overexpressing the LPA1 receptor.[10][16][17]

References

- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. abmole.com [abmole.com]

- 7. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

AM095 Free Acid: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the signaling pathways modulated by AM095, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Core Mechanism of Action: LPA1 Antagonism

AM095 exerts its effects by specifically blocking the binding of lysophosphatidic acid (LPA) to the LPA1 receptor.[1][2][3] This antagonism prevents the activation of downstream signaling cascades that are implicated in cell proliferation, migration, fibrosis, and inflammation.[7][8][9][10][11]

Quantitative Data on AM095 Activity

The potency of AM095 as an LPA1 antagonist has been quantified across various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.

| Assay Type | Target | Species | IC50 / ED50 | Reference |

| GTPγS Binding | Recombinant LPA1 | Human | 0.98 µM | [1][2][3][12] |

| GTPγS Binding | Recombinant LPA1 | Mouse | 0.73 µM | [1][2][3][12] |

| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Human | 0.025 µM | [1][5][6] |

| LPA-induced Calcium Flux | LPA1-transfected CHO cells | Mouse | 0.023 µM | [1][5][6] |

| LPA-driven Chemotaxis | LPA1-overexpressing CHO cells | Mouse | 778 nM | [1][2][3] |

| LPA-driven Chemotaxis | A2058 melanoma cells | Human | 233 nM | [1][2][3] |

| LPA-induced Histamine Release | In vivo | Mouse | ED50 = 8.3 mg/kg | [3] |

| Bleomycin-induced BALF Collagen and Protein | In vivo | Mouse | ED50 = 10 mg/kg | [3] |

Signaling Pathways Modulated by AM095

The primary signaling pathway affected by AM095 is the LPA1 receptor signaling cascade. By inhibiting this pathway, AM095 influences several downstream cellular processes.

LPA1 Receptor Signaling Pathway

LPA1 is coupled to multiple G proteins, including Gi/o, Gq/11, and G12/13, leading to the activation of diverse downstream effectors. AM095, by blocking LPA binding, prevents the initiation of these signaling events.

Downregulation of TLR4/NF-κB Signaling in Diabetic Nephropathy

In the context of diabetic nephropathy, AM095 has been shown to attenuate inflammatory signaling cascades by downregulating the Toll-like receptor 4 (TLR4)/NF-κB pathway.[7] This effect is a downstream consequence of LPA1 antagonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of AM095.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G protein-coupled receptors upon agonist stimulation.

Detailed Protocol:

-

Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells overexpressing recombinant human or mouse LPA1 are prepared.[1][2]

-

Reaction Mixture: Known concentrations of AM095 (diluted in DMSO) or vehicle are added to 25-40 µg of the prepared cell membranes.[1]

-

Initiation: 0.1 nM [³⁵S]-GTPγS in buffer (50 mM HEPES, 0.1 mM NaCl, 10 mM MgCl₂, 50 μg/mL saponin, pH 7.5) containing 0.2% fatty acid-free human serum albumin and 5 μM GDP is added.[1]

-

Stimulation: To assess antagonist activity, 900 nM LPA (18:1) is added to stimulate GTPγS binding.[1] To test for agonist effects, the ability of AM095 to stimulate GTPγS binding in the absence of LPA is measured.[1][2]

-

Incubation: The reaction is incubated.

-

Termination: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Analysis: The data is analyzed to calculate the IC50 value, representing the concentration of AM095 required to inhibit 50% of the LPA-stimulated [³⁵S]GTPγS binding.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation.

Detailed Protocol:

-

Cell Culture: CHO cells stably transfected with human or mouse LPA1 are cultured in appropriate media.[1]

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of AM095 or vehicle.

-

Stimulation: LPA is added to the cells to induce calcium mobilization.

-

Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader.

-

Analysis: The IC50 value is determined by plotting the inhibition of the LPA-induced calcium response against the concentration of AM095.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.

Detailed Protocol:

-

Cell Preparation: Mouse LPA1-overexpressing CHO cells or human A2058 melanoma cells are prepared in a serum-free medium.[1][2][3]

-

Assay Setup: A Boyden chamber or a similar multi-well migration plate with a porous membrane is used. The lower chamber is filled with a medium containing LPA as the chemoattractant.

-

Cell Seeding: The prepared cells, pre-treated with different concentrations of AM095 or vehicle, are seeded into the upper chamber.

-

Incubation: The plate is incubated to allow cell migration through the membrane towards the chemoattractant.

-

Quantification: Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope or quantified using a plate reader after cell lysis and dye extraction.

-

Analysis: The IC50 value is calculated as the concentration of AM095 that causes a 50% reduction in cell migration compared to the vehicle-treated control.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its ability to inhibit LPA1-mediated signaling pathways has significant implications for therapeutic development in areas such as fibrosis, cancer, and inflammatory diseases like diabetic nephropathy.[7][8][13][14][15] The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and investigating the multifaceted roles of the LPA-LPA1 signaling axis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. AM095 | LPA1 antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic acid (LPA) as a pro-fibrotic and pro-oncogenic factor: a pivotal target to improve the radiotherapy therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of lysophosphatidic acid pathway modulators as therapies for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of AM095 Free Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4][5] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects by activating a family of G protein-coupled receptors (GPCRs), including LPA1.[2][6] The LPA-LPA1 signaling axis has been implicated in a variety of physiological and pathological processes, making it a significant target for therapeutic intervention, particularly in fibrotic diseases.[7][8] This technical guide provides a comprehensive overview of the in vitro biological activity of AM095 free acid, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Biological Activity of AM095

The in vitro antagonist activity of AM095 has been characterized across various functional assays. The following tables summarize the key quantitative data, providing a comparative overview of its potency in different experimental systems.

| Assay Type | Target | Cell Line/System | Species | IC50 | Citation(s) |

| GTPγS Binding | LPA1 | CHO cell membranes | Human | 0.98 µM | [1][2][3][4][5] |

| GTPγS Binding | LPA1 | CHO cell membranes | Mouse | 0.73 µM | [1][2][3][4][5] |

| Calcium Flux | LPA1 | CHO cells | Human | 0.025 µM | [3][9] |

| Calcium Flux | LPA1 | CHO cells | Mouse | 0.023 µM | [3][9] |

| Chemotaxis | LPA1 | CHO cells | Mouse | 778 nM | [1][2][3][5] |

| Chemotaxis | LPA1 | A2058 melanoma cells | Human | 233 nM | [1][2][3][5] |

Table 1: Summary of In Vitro IC50 Values for this compound

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays used to characterize the in vitro activity of AM095.

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified in the presence of an agonist, and the inhibitory effect of an antagonist like AM095 is determined.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.

-

-

Assay Procedure:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GDP (final concentration 10 µM) to ensure the G proteins are in an inactive state.

-

Varying concentrations of this compound or vehicle control.

-

A fixed concentration of LPA (e.g., 1 µM) to stimulate the LPA1 receptor.

-

Cell membranes (10-20 µg of protein per well).

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding.

-

Plot the percentage of inhibition of LPA-stimulated [³⁵S]GTPγS binding against the logarithm of the AM095 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Calcium Mobilization Assay

LPA1 activation leads to the mobilization of intracellular calcium via the Gq/11 pathway. This assay measures the ability of AM095 to inhibit this LPA-induced calcium flux.

Protocol:

-

Cell Preparation:

-

Seed CHO cells stably expressing human or mouse LPA1 in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without calcium and magnesium).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove the excess dye.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of LPA to stimulate calcium mobilization and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from the baseline after the addition of LPA.

-

Plot the percentage of inhibition of the LPA-induced calcium response against the logarithm of the AM095 concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve.

-

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant. LPA is a known chemoattractant for various cell types, and AM095's ability to block this effect is quantified.

Protocol:

-

Cell Preparation:

-

Culture mouse LPA1-overexpressing CHO cells or human A2058 melanoma cells to sub-confluency.

-

Harvest the cells and resuspend them in a serum-free medium at a specific density (e.g., 1 x 10⁶ cells/mL).

-

-

Assay Procedure (using a Boyden chamber or similar transwell system):

-

Place a porous membrane (e.g., 8 µm pore size) between the upper and lower chambers of the transwell plate.

-

Add the chemoattractant (LPA at a pre-determined optimal concentration) to the lower chamber.

-

In the upper chamber, add the cell suspension pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye).

-

-

Data Analysis:

-

Count the number of migrated cells in several fields of view under a microscope or quantify the fluorescence of the stained cells using a plate reader.

-

Plot the percentage of inhibition of LPA-induced cell migration against the logarithm of the AM095 concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Signaling Pathways and Mechanism of Action

AM095 exerts its biological effects by antagonizing the LPA1 receptor, thereby inhibiting its downstream signaling cascades.

LPA1 Signaling Pathway

LPA1 is a G protein-coupled receptor that primarily couples to three families of G proteins: Gi/o, Gq/11, and G12/13.[1] Activation of these G proteins by LPA initiates a cascade of intracellular events that regulate various cellular functions. AM095, by blocking the binding of LPA to LPA1, prevents the activation of these downstream pathways.

Caption: LPA1 signaling pathway and the inhibitory action of AM095.

Inhibition of Pro-inflammatory and Pro-fibrotic Signaling

In vitro studies have demonstrated that AM095 can suppress the expression of pro-inflammatory cytokines and fibrotic factors induced by LPA. This is achieved through the downregulation of key signaling pathways, including the NF-κB and JNK pathways. Furthermore, AM095 has been shown to inhibit LPA-induced reactive oxygen species (ROS) production by downregulating Toll-like receptor 4 (TLR4) and NADPH oxidase.[7]

Caption: AM095's inhibition of pro-inflammatory and pro-fibrotic pathways.

Experimental Workflow Overview

The characterization of AM095's in vitro activity follows a logical progression from target engagement to functional cellular responses.

Caption: A typical experimental workflow for characterizing an LPA1 antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the LPA1 receptor. Its in vitro biological activity has been robustly demonstrated through a variety of assays that measure target engagement, proximal signaling events, and functional cellular responses. The data consistently show that AM095 effectively inhibits LPA1-mediated signaling, leading to the suppression of key pathological processes such as inflammation and fibrosis in vitro. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are investigating the therapeutic potential of LPA1 antagonism.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AM095 | CAS:1345614-59-6 | Potent LPA1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. researchgate.net [researchgate.net]

- 7. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

AM095 Free Acid: A Technical Guide to its Discovery and Development as a Potent LPA1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its pharmacological properties, key experimental protocols for its evaluation, and the signaling pathways it modulates.

Core Compound Details

This compound is a potent antagonist of the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, most notably fibrosis.[1] Its systematic chemical name is {4'-[3-methyl-4-((R)-1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-acetic acid.

Quantitative Pharmacological Data

The pharmacological activity of AM095 has been characterized across a range of in vitro assays, demonstrating its potency and selectivity for the LPA1 receptor.

| Assay Type | Species | Receptor | Parameter | Value (µM) |

| GTPγS Binding | Human | LPA1 | IC50 | 0.98[1][2] |

| GTPγS Binding | Mouse | LPA1 | IC50 | 0.73[1][2] |

| Calcium Flux | Human | LPA1 | IC50 | 0.025[2] |

| Calcium Flux | Mouse | LPA1 | IC50 | 0.023[2] |

| Chemotaxis | Mouse (CHO cells) | LPA1 | IC50 | 0.778[1][2] |

| Chemotaxis | Human (A2058 melanoma cells) | LPA1 | IC50 | 0.233[1][2] |

AM095 has demonstrated high oral bioavailability and a moderate half-life in preclinical species.[1]

Signaling Pathways

AM095 exerts its pharmacological effects by antagonizing the LPA1 receptor, which is known to couple to multiple G proteins, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of downstream signaling cascades.[3][4][5][6]

LPA1 Receptor Signaling Cascade

The following diagram illustrates the primary signaling pathways activated by the LPA1 receptor, which are inhibited by AM095.

AM095 Mechanism in Diabetic Nephropathy

In the context of diabetic nephropathy, AM095 has been shown to attenuate disease progression by inhibiting the TLR4/NF-κB signaling pathway and reducing NADPH oxidase-mediated oxidative stress.[7][8][9][10]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize AM095 are provided below.

In Vitro Assays

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. The inhibitory effect of AM095 on LPA1-mediated G protein activation is quantified.

References

- 1. This compound | LPA Receptor | LPL Receptor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Lysophosphatidic acid receptors and the downstream signaling pathways in regulation of cardiac cell growth] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. oipub.com [oipub.com]

The Role of the LPA1 Receptor in Fibrosis and Inflammation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the lysophosphatidic acid receptor 1 (LPA1), elucidating its central role in the pathogenesis of fibrosis and inflammation. It covers core signaling pathways, experimental validation, and the therapeutic potential of targeting this receptor.

Introduction: The LPA-LPA1 Signaling Axis

Lysophosphatidic acid (LPA) is a bioactive phospholipid that functions as a potent extracellular signaling molecule, mediating a wide range of cellular responses critical to development, wound healing, and pathophysiology.[1] Its effects are transduced through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[1] Among these, the LPA1 receptor has emerged as a pivotal mediator in the progression of fibrotic diseases and chronic inflammation across multiple organs, including the lungs, kidneys, skin, and liver.[2][3][4][5][6]

Fibrosis, characterized by the excessive accumulation of extracellular matrix, results from a dysregulated wound-healing response to chronic injury.[2] The LPA-LPA1 signaling axis is deeply implicated in this process, driving fundamental cell behaviors such as fibroblast recruitment, proliferation, and activation, which are hallmarks of fibrotic progression.[2][7] Similarly, sustained LPA1 signaling is a recognized feature of chronic inflammation, promoting the recruitment of immune cells and the production of inflammatory mediators that fuel the fibrotic cascade.[8][9] This guide synthesizes the current understanding of LPA1 signaling, presenting the experimental evidence that establishes it as a core pathological pathway and a compelling therapeutic target.

LPA1 Receptor Signaling Pathways

LPA1 is a rhodopsin-like GPCR that couples to at least three major families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[1][10] The activation of these distinct G proteins by LPA initiates divergent downstream signaling cascades, leading to a wide array of pro-fibrotic and pro-inflammatory cellular responses.

-

Gα12/13 Pathway: This pathway is fundamentally linked to cytoskeletal reorganization and gene expression. Activation of Gα12/13 leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil-forming kinase (ROCK).[11][12] ROCK activation drives the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to stress fiber formation.[11][13] This process liberates transcriptional coactivators like Myocardin-Related Transcription Factor (MRTF) from sequestration by G-actin, allowing them to translocate to the nucleus. In the nucleus, MRTF partners with Serum Response Factor (SRF) to drive the expression of pro-fibrotic genes, most notably Connective Tissue Growth Factor (CTGF).[11][13][14]

-

Gαq/11 Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[1] This cascade is crucial for inflammatory signaling, cell proliferation, and smooth muscle contraction.

-

Gαi/o Pathway: The Gαi/o pathway primarily involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[10] This pathway can also activate other critical signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and resistance to apoptosis, and the Ras-MAPK pathway, which is involved in cell proliferation.[1][15]

The following diagrams illustrate these core signaling cascades.

Caption: LPA1 receptor signaling through distinct Gα protein families.

The Role of LPA1 in Fibrosis

The LPA-LPA1 axis is a core pathway in the pathogenesis of fibrosis.[2] Its inhibition has been shown to have profound anti-fibrotic effects in preclinical models of lung, kidney, skin, and peritoneal fibrosis.[2][3][4] LPA levels are elevated in the bronchoalveolar lavage fluid (BALF) of patients with idiopathic pulmonary fibrosis (IPF) and in the serum of patients with systemic sclerosis (SSc), underscoring its clinical relevance.[16]

Key Pro-Fibrotic Functions of LPA1 Signaling:

-

Fibroblast Recruitment and Proliferation: LPA is a potent chemoattractant for fibroblasts.[2] LPA1 signaling mediates the migration of fibroblasts to sites of injury and promotes their proliferation, leading to an accumulation of these key effector cells.[2][7][17] In mouse models, the absence of LPA1 markedly reduces fibroblast recruitment following lung injury.[17]

-

Myofibroblast Differentiation: LPA1 activation induces the differentiation of fibroblasts into myofibroblasts, the cells primarily responsible for excessive extracellular matrix deposition. This is often mediated by the induction of pro-fibrotic factors like CTGF and TGF-β.[3][9]

-

Epithelial Cell Apoptosis: LPA1 signaling promotes the apoptosis of epithelial cells, a key initiating event in the response to tissue injury that can lead to fibrosis.[2][16]

-

Vascular Leak: LPA1 activation disrupts endothelial cell barrier function, leading to vascular leakage.[2][17] This allows plasma components, including growth factors and coagulation factors, to enter the tissue space, further promoting a pro-fibrotic environment.[17]

-

TGF-β Pathway Activation: LPA1 signaling is linked to the activation of the potent pro-fibrotic TGF-β pathway. Studies suggest that LPA1 signaling is required for the activation of latent TGF-β complexes, a critical regulatory step in fibrogenesis.[3]

Caption: Logical flow from LPA1 activation to organ fibrosis.

The Role of LPA1 in Inflammation

Chronic inflammation is a key driver of fibrosis. The LPA-LPA1 axis contributes significantly to inflammatory processes by modulating immune cell function and promoting the secretion of inflammatory mediators.

Key Pro-Inflammatory Functions of LPA1 Signaling:

-

Immune Cell Recruitment and Activation: LPA1 signaling contributes to the recruitment and activation of macrophages and other immune cells to sites of injury.[9][18]

-

Cytokine and Chemokine Production: LPA1 activation stimulates various cell types, including epithelial cells and fibroblasts, to produce pro-inflammatory cytokines such as IL-6 and pro-fibrotic chemokines like CTGF.[4][19][20]

-

Crosstalk with Innate Immune Pathways: LPA1 signaling can interact with and amplify other inflammatory pathways. For instance, studies have shown that LPA1 can form a complex with the LPS co-receptor CD14, modulating LPS-induced inflammatory signaling through pathways involving p38 MAPK and NF-κB.[19][20] A positive feedback loop between LPA1 and NF-κB has been identified, which reinforces the inflammatory response in the context of renal aging.[8]

Caption: LPA1 signaling in the inflammatory response.

Experimental Protocols and Methodologies

The role of LPA1 in fibrosis and inflammation has been elucidated through a variety of well-established in vivo and in vitro experimental models.

In Vivo Models of Fibrosis

-

Bleomycin-Induced Pulmonary and Dermal Fibrosis:

-

Protocol: Mice (e.g., C57BL/6) receive a single intratracheal (for lung fibrosis) or repeated subcutaneous (for dermal fibrosis) injection of bleomycin.[3][17] Control animals receive saline or PBS. The study duration is typically 14-28 days.

-

Methodology:

-

Lung Fibrosis Assessment: Lungs are harvested for histological analysis (Masson's trichrome or Picrosirius red staining for collagen) and quantification of fibrosis using the Ashcroft scoring method. Total lung collagen content is measured via a hydroxyproline assay.[21] BALF is collected to measure total protein (vascular leak), cell counts (inflammation), and LPA levels.[17]

-

Dermal Fibrosis Assessment: Dermal thickness is measured at the injection site. Skin biopsies are taken for histological staining and hydroxyproline assays to quantify collagen deposition.[3][21]

-

-

-

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis:

-

Protocol: One ureter of a mouse is surgically ligated, inducing obstructive nephropathy and progressive tubulointerstitial fibrosis in the obstructed kidney.[4] The contralateral kidney serves as an internal control. The typical duration is 7-14 days.

-

Methodology: Kidneys are harvested for analysis. Fibrosis is assessed by staining for collagen III and α-smooth muscle actin (α-SMA, a marker of myofibroblasts).[4] Gene expression of pro-fibrotic markers (e.g., Col1a1, Tgfb1, Ctgf) is quantified by RT-PCR. Infiltration of inflammatory cells (e.g., F4/80+ macrophages) is assessed by immunohistochemistry.[4]

-

In Vitro Cellular Assays

-

Fibroblast Chemotaxis Assay:

-

Protocol: Modified Boyden chambers are used. Fibroblasts (e.g., primary human lung fibroblasts) are placed in the upper chamber, and a chemoattractant (e.g., LPA) is placed in the lower chamber. Cells that migrate through the porous membrane are stained and counted. LPA1 antagonists can be added to the upper or lower chamber to test for inhibition.[22]

-

-

Calcium Mobilization Assay:

-

Protocol: Cells expressing LPA1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon stimulation with LPA, changes in intracellular calcium concentration are measured using a fluorometric plate reader. This assay is primarily used to assess Gαq/11 pathway activation.[23]

-

-

Gene and Protein Expression Analysis:

-

Protocol: Cells (e.g., fibroblasts, epithelial cells) are stimulated with LPA with or without an LPA1 antagonist.

-

Methodology:

-

RT-PCR: RNA is extracted to quantify mRNA levels of key genes such as COL1A1, ACTA2 (α-SMA), CTGF, and TGFB1.[21]

-

Western Blot/Immunofluorescence: Protein lysates are analyzed for levels of α-SMA, fibronectin, and phosphorylated signaling proteins (e.g., p-Smad2/3). Immunofluorescence is used to visualize cytoskeletal changes and protein localization.[9]

-

-

Caption: Workflow for a bleomycin-induced lung fibrosis study.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the role of LPA1 in fibrosis.

Table 1: Effects of LPA1 Deletion or Antagonism in Preclinical Fibrosis Models

| Model | Species | Intervention | Key Quantitative Finding | Citation(s) |

|---|---|---|---|---|

| Bleomycin-induced Dermal Fibrosis | Mouse | LPA1 Knockout (KO) | Marked resistance to increases in dermal thickness and collagen content compared to WT. | [3] |

| Bleomycin-induced Dermal Fibrosis | Mouse | Ki16425 (LPA1/3 antagonist) | 35-45% decrease in skin hydroxyproline content vs. control. | [21] |

| Bleomycin-induced Pulmonary Fibrosis | Mouse | LPA1 Knockout (KO) | Marked protection from fibrosis and mortality; reduced fibroblast recruitment and vascular leak. | [17] |

| Unilateral Ureteral Obstruction (UUO) | Mouse | LPA1 Knockout (KO) | Significant attenuation of tubulointerstitial fibrosis (collagen III, α-SMA expression). | [4] |

| Unilateral Ureteral Obstruction (UUO) | Mouse | Ki16425 (LPA1/3 antagonist) | Significantly reduced fibrosis and attenuated renal expression of CTGF and TGF-β. | [4] |

| Peritoneal Fibrosis | Mouse | LPA1 Knockout (KO) | 65.4% reduction in peritoneal collagen vs. control. | [11] |

| Peritoneal Fibrosis | Mouse | Pharmacological LPA1 antagonism | 52.9% reduction in peritoneal collagen vs. control. |[11] |

Table 2: LPA1 Antagonists in Clinical Trials for Fibrosis

| Compound Name | Disease | Phase | Key Efficacy Endpoint Result | Citation(s) |

|---|---|---|---|---|

| BMS-986278 (Admilparant) | Idiopathic Pulmonary Fibrosis (IPF) | 2 | 62% relative reduction in the rate of decline in percent predicted forced vital capacity (ppFVC) with 60 mg dose vs. placebo over 26 weeks. | [24] |

| BMS-986278 (Admilparant) | Progressive Pulmonary Fibrosis (PPF) | 2 | Slowed lung function decline; treatment difference of 3.2% in ppFVC vs. placebo with 60 mg dose. | [25][26] |

| BMS-986020 | Idiopathic Pulmonary Fibrosis (IPF) | 2 | Significantly slowed FVC decline vs. placebo over 26 weeks (development discontinued due to off-target effects). |[26] |

Table 3: In Vitro Effects of LPA1 Antagonism

| Compound Name | Cell Type | Assay | Quantitative Result (IC50) | Citation(s) |

|---|---|---|---|---|

| AM966 | A2058 Human Melanoma Cells | Chemotaxis | 138 nM | [22] |

| AM966 | IMR-90 Human Lung Fibroblasts | Chemotaxis | 182 nM | [22] |

| PIPE-791 | Primary Human Lung Fibroblasts | LPA-induced Collagen Expression | 1.1 nM | [27] |

| SAR100842 | SSc Dermal Fibroblasts | LPA-induced Calcium Response | Full inhibition of response to 100 nM LPA. |[23] |

Conclusion and Future Directions

The evidence overwhelmingly establishes the LPA1 receptor as a central mediator in the intertwined pathologies of fibrosis and inflammation. Its activation triggers a cascade of pro-fibrotic and pro-inflammatory events, including fibroblast recruitment and activation, myofibroblast differentiation, epithelial injury, vascular leak, and the production of inflammatory cytokines. The signaling pathways downstream of LPA1, particularly the Gα12/13-Rho/ROCK and Gαq-PLC cascades, are critical to these pathological outcomes.

The remarkable efficacy of LPA1 knockout and pharmacological antagonism in a wide range of preclinical fibrosis models has validated this receptor as a high-potential therapeutic target.[5] This has been translated to the clinical setting, where LPA1 antagonists like admilparant (BMS-986278) have shown promising results in slowing the decline of lung function in patients with idiopathic and progressive pulmonary fibrosis, representing a potential new standard of care.[24][25]

Future research will likely focus on refining the therapeutic application of LPA1 antagonists, exploring their efficacy in other fibrotic diseases such as liver and cardiac fibrosis, and investigating potential combination therapies. A deeper understanding of the distinct roles of different LPA species and the potential for biased agonism at the LPA1 receptor may open new avenues for more targeted and effective anti-fibrotic and anti-inflammatory therapies.

References

- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Genetic deletion or pharmacologic antagonism of LPA1 ameliorates dermal fibrosis in a scleroderma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LPA1 receptor activation promotes renal interstitial fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic acid-1-receptor targeting agents for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Aberrantly Activated Lysophosphatidic Acid Receptor 1 Signaling Mediated Inflammation in Renal Aging [mdpi.com]

- 9. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPA1-induced cytoskeleton reorganization drives fibrosis through CTGF-dependent fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The G-protein G13 but not G12 mediates signaling from lysophosphatidic acid receptor via epidermal growth factor receptor to Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Rho Kinases: Critical Mediators of Multiple Profibrotic Processes and Rational Targets for New Therapies for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lysophosphatidic acid and renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lysophosphatidic acid receptor 1 modulates lipopolysaccharide-induced inflammation in alveolar epithelial cells and murine lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifibrotic effect of lysophosphatidic acid receptors LPA1 and LPA3 antagonist on experimental murine scleroderma induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]

- 25. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. atsjournals.org [atsjournals.org]

- 27. The LPAR1 antagonist, PIPE-791 produces antifibrotic effects in models of lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

AM095 Free Acid: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 free acid is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1).[1][2][3][4] Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts a wide range of cellular effects through its interaction with a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPA1-6). The LPA-LPA1 signaling axis is implicated in a variety of physiological and pathological processes, including fibrosis, cancer, and neuropathic pain. Consequently, the development of selective LPA1 antagonists like AM095 is of significant interest for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the target selectivity and specificity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Target Profile: Quantitative Analysis

This compound has been characterized as a potent antagonist of the LPA1 receptor across multiple assay formats. The following tables summarize the key quantitative data regarding its activity at the human and mouse LPA1 receptors.

Table 1: Antagonist Activity of this compound at LPA1 Receptors

| Species | Assay Type | Endpoint | IC50 (µM) |

| Human | [35S]-GTPγS Binding | Inhibition of LPA-stimulated GTPγS binding | 0.98[1][2] |

| Mouse | [35S]-GTPγS Binding | Inhibition of LPA-stimulated GTPγS binding | 0.73[1][2] |

| Human | Calcium Flux | Inhibition of LPA-induced calcium mobilization | 0.025[3][4] |

| Mouse | Calcium Flux | Inhibition of LPA-induced calcium mobilization | 0.023[3][4] |

| Mouse (LPA1-overexpressing CHO cells) | Chemotaxis | Inhibition of LPA-driven cell migration | 0.778[1] |

| Human (A2058 melanoma cells) | Chemotaxis | Inhibition of LPA-driven cell migration | 0.233[1] |

Specificity:

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

[35S]-GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the LPA-stimulated binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins coupled to the LPA1 receptor.

Methodology:

-

Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably overexpressing either human or mouse LPA1 receptors are harvested.

-

Cells are homogenized in an ice-cold buffer and the cell lysate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is resuspended in a suitable buffer and the total protein concentration is determined using a standard protein assay.

-

-

Assay Procedure:

-

The reaction is carried out in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (typically containing HEPES, NaCl, MgCl2, and saponin).

-

GDP (to ensure the G proteins are in an inactive state).

-

A fixed concentration of [35S]-GTPγS.

-

Varying concentrations of this compound (or vehicle control).

-

A fixed concentration of LPA (to stimulate the receptor).

-

-

The plates are incubated at 30°C for a specified time to allow for GTPγS binding.

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes.

-

The filters are washed with ice-cold buffer to remove unbound [35S]-GTPγS.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The data is analyzed by non-linear regression to determine the IC50 value of this compound.

-

Workflow Diagram:

References

AM095 Free Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document consolidates key chemical properties, biological activity, experimental protocols, and the associated signaling pathways, presented in a format tailored for scientific and research applications.

Core Compound Information

This compound is a small molecule inhibitor of the LPA1 receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes, most notably fibrosis. Its systematic investigation has provided valuable insights into the role of LPA1 signaling in disease.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1228690-36-5 | [1][2][3] |

| Molecular Formula | C₂₇H₂₄N₂O₅ | [1][3] |

| Molecular Weight | 456.49 g/mol | [1][2][3] |

Biological Activity and Quantitative Data

AM095 is a potent and selective antagonist of the LPA1 receptor. Its inhibitory activity has been quantified across various in vitro functional assays.

In Vitro Potency

AM095 has demonstrated significant potency in inhibiting LPA1-mediated cellular responses in both human and murine systems.

| Assay Type | Cell Line/System | Species | IC₅₀ Value | Citation(s) |

| GTPγS Binding | CHO cells overexpressing LPA1 | Human | 0.98 µM | [4] |

| GTPγS Binding | CHO cells overexpressing LPA1 | Mouse | 0.73 µM | [4] |

| LPA-Induced Calcium Flux | CHO cells transfected with LPA1 | Human | 0.025 µM | [5] |

| LPA-Induced Calcium Flux | CHO cells transfected with LPA1 | Mouse | 0.023 µM | [5] |

| LPA-Driven Chemotaxis | Human A2058 melanoma cells | Human | 233 nM | [4] |

| LPA-Driven Chemotaxis | CHO cells overexpressing LPA1 | Mouse | 778 nM | [4] |

Pharmacokinetic Profile

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability and a moderate half-life.

| Species | Route | Dose (mg/kg) | Cₘₐₓ (µM) | Tₘₐₓ (hours) | t₁/₂ (hours) | Oral Bioavailability | Citation(s) |

| Rat | Oral | 10 | 41 | 2 | 1.79 | ~100% | [5] |

| Rat | Intravenous | 2 | 12 | 0.25 | 1.79 | N/A | [5] |

| Dog | Oral | 5 | 21 | 0.25 | 1.5 | ~100% | [3][5] |

| Dog | Intravenous | 2 | 11 | 0.25 | 1.5 | N/A | [3] |

Signaling Pathways

AM095 exerts its effects by blocking the signaling cascades initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. LPA1 is a G protein-coupled receptor that couples to multiple Gα subunits, including Gαi/o, Gαq/11, and Gα12/13, leading to the activation of several downstream effector pathways critical in fibrotic diseases.

References

- 1. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]

- 2. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scripps.edu [scripps.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

commercial sources and availability of AM095 free acid

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of AM095 free acid, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This guide details its commercial availability, key technical data, relevant signaling pathways, and experimental protocols.

Commercial Sources and Availability

This compound is readily available for research purposes from various chemical suppliers. The following table summarizes prominent vendors and their offerings. Please note that catalog numbers, pricing, and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number(s) | Available Quantities | Purity | Notes |

| MedchemExpress | HY-16040 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 99.02% | Also offer a free sample (0.1 - 0.2 mg) and a 10 mM in DMSO solution.[1] |

| TargetMol | T16040 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 99.88% | Provides Certificate of Analysis, HNMR, and LCMS data. |

| AbMole BioScience | M8994 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | >98% | |

| Cambridge Bioscience | HY-16040-5mg, HY-16040-10mg | 5 mg, 10 mg | 98.24% | Distributes MedchemExpress products.[2] |

| Selleck Chemicals | S8580 | 5 mg, 10 mg, 50 mg, 100 mg | >98% | |

| GlpBio | GC15908 | 5 mg, 10 mg, 50 mg, 100 mg | >98% | |

| DC Chemicals | DC8622 | |||

| Biosynth | DZB69036 | |||

| Proteintech | CM04980 | |||

| ChemicalRegister.com | - | Various | - | A platform listing multiple suppliers. |

Quantitative Data

This compound has been characterized through various in vitro and in vivo assays, demonstrating its potency and selectivity as an LPA1 antagonist.

In Vitro Activity

| Assay | Species/Cell Line | IC50 Value | Reference |

| LPA1 Receptor Binding (GTPγS) | Recombinant Human LPA1 | 0.98 µM | [1][3] |

| LPA1 Receptor Binding (GTPγS) | Recombinant Mouse LPA1 | 0.73 µM | [1][3] |

| LPA-induced Calcium Flux | Human LPA1-transfected CHO cells | 0.025 µM | [1] |

| LPA-induced Calcium Flux | Mouse LPA1-transfected CHO cells | 0.023 µM | [1] |

| LPA-driven Chemotaxis | Mouse LPA1-overexpressing CHO cells | 778 nM | [1] |

| LPA-driven Chemotaxis | Human A2058 melanoma cells | 233 nM | [1] |

In Vivo Activity

| Assay | Animal Model | Dosage | Effect | Reference |

| LPA-stimulated Histamine Release | Mice | 8.3 mg/kg (ED50) | Dose-dependent reduction | |

| Diabetic Nephropathy | STZ-induced diabetic mice | - | Reduced albuminuria and glomerular volume | [4] |

Signaling Pathways

AM095 exerts its effects by antagonizing the LPA1 receptor, a G protein-coupled receptor (GPCR). Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), triggers several downstream signaling cascades. A key pathway implicated in pathological conditions and inhibited by AM095 involves the activation of Toll-like receptor 4 (TLR4), subsequent activation of the transcription factor NF-κB, and the induction of NADPH oxidase. This cascade leads to increased reactive oxygen species (ROS) production, inflammation, and fibrosis.[4][5]

Experimental Protocols & Workflows

GTPγS Binding Assay

This assay measures the ability of AM095 to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing the LPA1 receptor, which is an indicator of receptor activation.

Detailed Methodology:

-

Membrane Preparation: Prepare membranes from Chinese Hamster Ovary (CHO) cells stably overexpressing either human (hLPA1) or mouse (mLPA1) LPA1 receptors.

-

Reaction Mixture: In a suitable microplate, combine the following in assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 50 µg/mL saponin, pH 7.5) containing 0.2% fatty acid-free bovine serum albumin and 5 µM GDP:

-

25-40 µg of cell membranes

-

Varying concentrations of AM095 (diluted in DMSO) or vehicle (DMSO)

-

0.1 nM [³⁵S]GTPγS

-

To stimulate the reaction, add 900 nM LPA (18:1).

-

-

Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

-

Harvesting: Harvest the membranes onto glass fiber filter plates.

-

Washing: Wash the plates three times with cold buffer (50 mM HEPES, pH 7.4, 100 mM NaCl).

-

Detection: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Calculate the IC50 value of AM095 by plotting the percentage of inhibition against the log concentration of the compound.

Calcium Flux Assay

This functional assay measures the ability of AM095 to inhibit the LPA-induced increase in intracellular calcium concentration in cells expressing the LPA1 receptor.

Detailed Methodology:

-

Cell Culture: Culture CHO cells stably transfected with either human or mouse LPA1 in appropriate media.

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Pre-treatment: Pre-treat the cells with varying concentrations of AM095 or vehicle for a specified period. A study pretreated with compounds at 37°C for 20 minutes, followed by 10 minutes at room temperature for stabilization.[6][7]

-

LPA Stimulation: Stimulate the cells with a specific concentration of LPA.

-

Signal Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value of AM095 by quantifying the inhibition of the LPA-induced calcium signal.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is recommended to consult the specific product datasheets from the suppliers and the cited scientific literature.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AM095 (free acid) - MedChem Express [bioscience.co.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. Lysophosphatidic acid receptor 1 inhibitor, AM095, attenuates diabetic nephropathy in mice by downregulation of TLR4/NF-κB signaling and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Chemical Scaffolds as Lysophosphatidic Acid Receptor 1 Antagonists: Virtual Screening, In Vitro Validation, and Molecular Dynamics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AM095 Free Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM095 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1][2] Lysophosphatidic acid (LPA) signaling through LPA1 has been implicated in various cellular functions, including proliferation, migration, and fibrosis. Consequently, AM095 serves as a critical tool for investigating the role of the LPA1 receptor in cell-based studies and holds potential as a therapeutic agent. These application notes provide detailed protocols for the use of AM095 free acid in cell culture experiments.

Mechanism of Action

AM095 exerts its effects by competitively binding to the LPA1 receptor, thereby inhibiting the downstream signaling cascades induced by LPA. The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[3][4] Inhibition of LPA1 by AM095 blocks the activation of these G proteins and their subsequent effector pathways, including the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Rho pathways.[3] This ultimately leads to the attenuation of LPA-mediated cellular responses.

LPA1 Signaling Pathway Inhibition by AM095

Data Presentation

In Vitro Activity of AM095

| Assay Type | Cell Line/System | Species | IC50 Value | Reference |

| LPA-induced Calcium Flux | CHO cells expressing LPA1 | Human | 25 nM | [1] |

| LPA-induced Calcium Flux | CHO cells expressing LPA1 | Mouse | 23 nM | [1] |

| [35S]GTPγS Binding | CHO cell membranes expressing LPA1 | Human | 0.98 µM | [1] |

| [35S]GTPγS Binding | CHO cell membranes expressing LPA1 | Mouse | 0.73 µM | [1] |

| LPA-driven Chemotaxis | CHO cells expressing LPA1 | Mouse | 778 nM | [1] |

| LPA-driven Chemotaxis | A2058 melanoma cells | Human | 233 nM | [1] |

Experimental Protocols

General Guidelines

Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. Store the stock solution at -20°C or -80°C for long-term storage.

-

Working Solutions: Dilute the AM095 stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.

Cell Culture Conditions:

-

Maintain cell lines in their recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest AM095 concentration) should always be included in experiments.

Experimental Workflow: General Cell Treatment

Key Experiments

1. Calcium Flux Assay

This assay measures the ability of AM095 to inhibit LPA-induced intracellular calcium mobilization, a key downstream event of LPA1 activation through Gαq/11.

Materials:

-

Cells expressing the LPA1 receptor (e.g., CHO-LPA1, A549)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound

-

LPA (agonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: The following day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

-

Pre-treatment with AM095: Add AM095 at various concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells. In some experimental setups, a pre-treatment of 5 minutes with 500 nM AM095 has been shown to be effective.[2] Another study utilized a 20-minute pre-treatment when using AM095 as a positive control at 50 µM.[5]

-